Agomelatine-d4 Agomelatine-d4
Brand Name: Vulcanchem
CAS No.: 1079389-44-8
VCID: VC21137203
InChI: InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2
SMILES: CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Molecular Formula: C15H17NO2
Molecular Weight: 247.32 g/mol

Agomelatine-d4

CAS No.: 1079389-44-8

Cat. No.: VC21137203

Molecular Formula: C15H17NO2

Molecular Weight: 247.32 g/mol

* For research use only. Not for human or veterinary use.

Agomelatine-d4 - 1079389-44-8

Specification

CAS No. 1079389-44-8
Molecular Formula C15H17NO2
Molecular Weight 247.32 g/mol
IUPAC Name N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2
Standard InChI Key YJYPHIXNFHFHND-LZMSFWOYSA-N
Isomeric SMILES [2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C
SMILES CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Canonical SMILES CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Introduction

Background on Agomelatine

Chemical Structure and Properties

Agomelatine is structurally characterized as an N-acetyl analog of melatonin with a chemical formula of C₁₅H₁₇NO₂ and a molecular weight of 243.306 g/mol . Its structure consists of a 7-methoxy-naphthalene core connected to an acetamide group via an ethyl linker. In comparison, agomelatine-d4 would maintain this core structure but incorporate four deuterium atoms, resulting in a molecular formula of C₁₅H₁₃D₄NO₂ with a corresponding increase in molecular weight.

The physicochemical properties of agomelatine provide insight into the expected behavior of its deuterated analog:

PropertyAgomelatine ValueReference
Molecular FormulaC₁₅H₁₇NO₂
Molecular Weight243.306 g/mol
Bioavailability~1%
Protein Binding95%
Elimination Half-life1-2 hours
MetabolismLiver (90% CYP1A2, 10% CYP2C9)
ExcretionKidney (80%, mostly as metabolites)

Pharmacological Profile of the Parent Compound

Agomelatine exhibits a distinctive pharmacological profile that differentiates it from conventional antidepressants. Its mechanism of action involves:

  • Agonistic activity at melatonin MT1 and MT2 receptors, acting as a specific agonist for these receptor subtypes

  • Antagonistic activity at serotonin 5-HT2C receptors

  • Indirect enhancement of dopamine and noradrenaline release specifically in the frontal cortex

This dual mechanism allows agomelatine to resynchronize circadian rhythms while exerting antidepressant effects. In animal models, agomelatine has demonstrated efficacy in various depression paradigms, including learned helplessness tests, despair tests, and chronic mild stress models . Additionally, it has shown positive effects in models of circadian rhythm desynchronization and in stress and anxiety paradigms .

Deuteration in Pharmaceutical Research

The Process of Deuteration

Deuteration involves replacing hydrogen atoms (¹H) with deuterium (²H or D), a stable isotope of hydrogen containing one proton and one neutron. This process produces compounds with nearly identical chemical properties but distinct spectroscopic characteristics and potentially altered metabolic stability.

Several methods can be employed for introducing deuterium into organic molecules:

MethodDescriptionApplications
Hydrogen-Deuterium ExchangeReplacement of labile hydrogens using D₂O or deuterated solventsExchange at acidic positions, certain aromatic positions
Deuterated Reducing AgentsUse of reagents like LiAlD₄ or NaBD₄Reduction of carbonyl compounds to deuterated alcohols
Catalytic DeuterationReaction with D₂ gas in the presence of catalystsSaturation of unsaturated bonds with deuterium
Deuterated Building BlocksIncorporation of pre-deuterated components during synthesisComplex molecules requiring specific deuteration patterns

The synthesis of agomelatine-d4 would likely employ one or more of these methods, with deuterium incorporation targeted at positions that provide optimal analytical utility.

Benefits of Deuterated Compounds

Deuterated analogs offer several advantages in pharmaceutical research and analytical chemistry:

  • Kinetic Isotope Effect: The carbon-deuterium bond requires more energy to break than a carbon-hydrogen bond, potentially resulting in:

    • Altered metabolic rates at deuterated positions

    • Modified pharmacokinetic profiles

    • Possibly reduced formation of toxic metabolites

  • Analytical Advantages:

    • Mass difference allows clear distinction by mass spectrometry

    • Similar chromatographic behavior to the parent compound

    • Ideal characteristics for internal standardization

  • Research Applications:

    • Elucidation of metabolic pathways

    • Determination of reaction mechanisms

    • Study of drug absorption, distribution, metabolism, and excretion (ADME)

While agomelatine-d4 would primarily serve as an analytical tool, these principles highlight its potential value in understanding the pharmacokinetics and metabolism of agomelatine itself.

Analytical Applications of Deuterated Standards

Deuterated compounds like agomelatine-d4 play crucial roles in analytical chemistry, particularly in quantitative analysis. Their applications include:

ApplicationDescriptionBenefit
Internal StandardizationAddition of known quantity to samples for quantitative analysisCompensates for variability in sample preparation and instrument response
Method DevelopmentUsed to optimize analytical parametersEnsures selectivity and specificity for the target compound
Metabolite IdentificationComparison of fragmentation patternsHelps identify metabolic sites and pathways
Stability StudiesMonitoring of drug stability over timeProvides reference points for degradation analysis

In liquid chromatography-mass spectrometry (LC-MS) analysis of agomelatine, the addition of agomelatine-d4 as an internal standard would allow for precise quantification even in complex biological matrices such as plasma or urine.

Structural Characteristics of Agomelatine-d4

Comparison with Agomelatine

While specific information about agomelatine-d4 is limited in the available literature, its properties can be predicted based on general principles of deuteration and comparison with similar compounds like agomelatine-D6, which has been documented as a deuterium-labeled form of agomelatine .

PropertyAgomelatineAgomelatine-d4 (Predicted)
Molecular FormulaC₁₅H₁₇NO₂C₁₅H₁₃D₄NO₂
Molecular Weight243.306 g/mol~247.33 g/mol
Chemical BehaviorStandardNearly identical to parent compound
Mass SpectrometryBase patternMass shift of +4 m/z
Chromatographic RetentionReferenceSlightly different (typically longer)

The most significant difference between agomelatine and agomelatine-d4 would be observed in mass spectrometry, where the deuterated compound would show a characteristic mass shift of approximately 4 atomic mass units in both the molecular ion and specific fragment ions, depending on the position of deuteration.

Applications of Agomelatine-d4 in Research

Use as Analytical Standard

The primary application of agomelatine-d4 would be as an internal standard for the quantitative analysis of agomelatine in biological samples and pharmaceutical formulations. The characteristics that make agomelatine-d4 ideal for this purpose include:

CharacteristicDescriptionAdvantage
Chemical SimilarityNearly identical structure to agomelatineSimilar extraction efficiency and chromatographic behavior
Mass Difference4 mass units heavier than agomelatineClear distinction in mass spectrometry
StabilityNon-exchangeable deuterium positionsReliable quantification throughout analysis
Absence in SamplesNot naturally present in biological matricesNo interference with endogenous compounds

In a typical analytical workflow, a known quantity of agomelatine-d4 would be added to samples containing unknown amounts of agomelatine. After sample preparation and chromatographic separation, the ratio of mass spectrometric responses for agomelatine and agomelatine-d4 would be used to calculate the concentration of agomelatine.

Method Development for Agomelatine Analysis

Agomelatine-d4 would be instrumental in developing robust analytical methods for agomelatine quantification. These methods are particularly important for agomelatine due to its:

  • Low bioavailability (~1%)

  • Extensive first-pass metabolism

  • Short elimination half-life (1-2 hours)

Analytical techniques that would benefit from agomelatine-d4 as an internal standard include:

TechniqueApplicationAdvantage of Using Agomelatine-d4
LC-MS/MSQuantification in plasma/serumCompensation for matrix effects and ion suppression
HPLC-UVPharmaceutical quality controlStandard for peak identification and quantification
GC-MSSpecialized analysesInternal standard for derivatized samples
UPLC-HRMSMetabolite identificationReference for accurate mass measurements

The development of sensitive and specific analytical methods is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations containing agomelatine.

Pharmacokinetic and Metabolism Studies

In pharmacokinetic studies, agomelatine-d4 could serve as:

  • An internal standard for precise quantification of agomelatine in biological samples

  • A tool for investigating drug-drug interactions, particularly with CYP1A2 inhibitors that might affect agomelatine metabolism

  • A reference for identifying and quantifying metabolites

Research Findings and Comparative Analysis

Stability and Analytical Performance

While specific data on agomelatine-d4 is limited in the available literature, general principles of deuterated standards suggest several characteristics relevant to its analytical performance:

  • Chromatographic behavior nearly identical to agomelatine, allowing co-elution or very close elution in liquid chromatography

  • Distinctive mass spectrometric profile with a predictable mass shift compared to agomelatine

  • Stability under standard storage and experimental conditions

  • Non-exchangeability of deuterium atoms under typical analytical conditions

These properties would make agomelatine-d4 highly suitable as an internal standard for quantitative analysis of agomelatine, particularly in complex biological matrices where matrix effects and variability in extraction efficiency can significantly impact analytical results.

Comparison with Other Deuterated Analogs

A comparison between agomelatine-d4 and other deuterated analogs, such as agomelatine-D6 , provides insight into the design considerations for deuterated standards:

CompoundDeuterium PositionsMolecular WeightPrimary Application
AgomelatineNone (parent compound)243.306 g/molTherapeutic agent
Agomelatine-d4Four strategic positions (predicted)~247.33 g/molInternal standard for quantitative analysis
Agomelatine-D6Six deuterium atoms 249.338 g/mol Internal standard with higher mass shift

The choice between different deuterated analogs would depend on the specific analytical requirements, including:

  • The mass resolution of the analytical instrument

  • Potential interference from endogenous compounds

  • The extent of fragmentation in mass spectrometry

  • Stability considerations

Future Research Directions

The development and application of agomelatine-d4 open several promising avenues for future research:

  • Optimization of synthetic routes for agomelatine-d4 with high isotopic purity and strategic deuteration patterns

  • Development of ultra-sensitive analytical methods for agomelatine quantification in biological samples

  • Investigation of agomelatine's complex pharmacokinetics, particularly its low bioavailability and extensive first-pass metabolism

  • Application in therapeutic drug monitoring to optimize agomelatine dosing

  • Exploration of drug-drug interactions, particularly with compounds that inhibit or induce CYP1A2

As analytical techniques continue to advance and the importance of precision in pharmaceutical analysis grows, deuterated standards like agomelatine-d4 will remain essential tools in pharmaceutical research and development.

The ongoing refinement of deuteration strategies and analytical methodologies will likely lead to improved understanding of agomelatine's pharmacokinetics and pharmacodynamics, potentially contributing to more effective and personalized therapeutic approaches for depression and anxiety disorders.

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